molecular formula C16H20N2O5S B5030584 5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide

5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide

Cat. No.: B5030584
M. Wt: 352.4 g/mol
InChI Key: UPPATSSUIJZYOM-UHFFFAOYSA-N
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Description

5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide typically involves multiple steps, starting with the preparation of the furan ring and the benzamide structure. The furan ring can be synthesized through the cyclization of appropriate precursors, while the benzamide structure is often derived from benzoyl chloride and an amine. The sulfamoyl group is introduced through a sulfonation reaction, followed by the coupling of the furan ring with the benzamide structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-2-methoxy-N-propylbenzamide: Lacks the sulfamoyl group, which may result in different biological activities.

    5-(furan-2-ylmethyl)-2-methoxy-N-propylbenzamide: Similar structure but without the sulfamoyl group, affecting its reactivity and applications.

    5-(furan-2-ylmethylsulfamoyl)-2-methoxybenzamide: Lacks the N-propyl group, which may influence its solubility and bioavailability.

Uniqueness

The presence of the sulfamoyl group in 5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide distinguishes it from other similar compounds. This group can enhance the compound’s solubility, stability, and biological activity, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-2-methoxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-3-8-17-16(19)14-10-13(6-7-15(14)22-2)24(20,21)18-11-12-5-4-9-23-12/h4-7,9-10,18H,3,8,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPATSSUIJZYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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